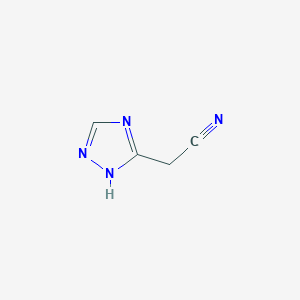

2-(4H-1,2,4-triazol-3-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-1,2,4-triazol-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c5-2-1-4-6-3-7-8-4/h3H,1H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTRJRQYFMTRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4h 1,2,4 Triazol 3 Yl Acetonitrile and Its Substituted Analogs

De Novo Synthesis of the 1,2,4-Triazole (B32235) Ring System Incorporating the Acetonitrile (B52724) Functionality

De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. These methods are advantageous for creating the core 2-(1,2,4-triazol-3-yl)acetonitrile structure, where the acetonitrile group is directly attached to the triazole ring via a carbon-carbon bond.

Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Nitrile-Containing Precursors

The cyclocondensation of hydrazine derivatives with precursors bearing a nitrile group is a fundamental approach to building the 1,2,4-triazole ring. Various synthetic routes have been developed that utilize different nitrile-containing starting materials to incorporate the cyanomethyl group.

One common strategy involves the use of amidrazones, which can be prepared from nitriles or hydrazides. nih.gov These amidrazones serve as versatile building blocks that can react with a range of one-carbon synthons to yield 3,4,5-trisubstituted-1,2,4-triazoles. nih.gov For the synthesis of the target compound, a precursor such as cyanoacetamidrazone could theoretically be cyclized with a suitable reagent like formic acid or triethyl orthoformate to furnish the desired triazole scaffold.

Another established method is the reaction between hydrazides and nitriles. A facile copper-catalyzed, one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from the reaction of amides and nitriles through a cascade addition-oxidation-cyclization process. nih.govfrontiersin.org Adapting this methodology, cyanoacetic acid hydrazide could be reacted with a nitrile in the presence of a catalyst to construct the triazole ring with the desired acetonitrile side chain.

Furthermore, N,N-dialkylhydrazones can react with nitriles in a formal [3+2] cycloaddition to produce N-alkyl-1H-1,2,4-triazoles. rsc.org This sequential reaction proceeds via the in situ generation of a hydrazonoyl chloride, which then undergoes nucleophilic addition, cyclization, and dealkylation to afford multi-substituted triazoles. rsc.orgresearchgate.net

Approaches from Thiosemicarbazide (B42300) and Related Nitrogen-Containing Reagents

Thiosemicarbazide and its derivatives are classical and highly versatile reagents for the synthesis of 1,2,4-triazole heterocycles, particularly 1,2,4-triazole-3-thiols (which exist in tautomeric equilibrium with 1,2,4-triazole-3-thiones). The general pathway involves the condensation of a carboxylic acid hydrazide with an alkyl or aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. mdpi.comresearchgate.net This intermediate is then subjected to cyclization, typically under alkaline conditions (e.g., using NaOH or NaOEt), to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comdergipark.org.tr

To directly incorporate the acetonitrile functionality using this method, one would start with cyanoacetic acid hydrazide. The reaction sequence is outlined below:

Formation of Acylthiosemicarbazide: Cyanoacetic acid hydrazide is reacted with an appropriate isothiocyanate (R-NCS) in a solvent like ethanol (B145695) to form the N1-(cyanomethylcarbonyl)-N4-substituted-thiosemicarbazide.

Cyclization: The resulting acylthiosemicarbazide is heated in an aqueous alkaline solution (e.g., 2N NaOH) to induce intramolecular cyclization via dehydration, affording the 5-(cyanomethyl)-4-substituted-4H-1,2,4-triazole-3-thiol. dergipark.org.trmdpi.com

This method provides a reliable route to triazoles where the cyanomethyl group is at the 5-position. The resulting thiol group is a versatile handle for further functionalization, such as the S-alkylation described in section 2.2.1.

| Starting Hydrazide | Isothiocyanate | Base/Solvent for Cyclization | Product | Reference(s) |

| Cyanoacetic acid hydrazide | Phenyl isothiocyanate | NaOH / Water | 5-(Cyanomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |

| Cyanoacetic acid hydrazide | Methyl isothiocyanate | NaOH / Water | 5-(Cyanomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |

| Cyanoacetic acid hydrazide | Allyl isothiocyanate | NaOH / Water | 4-Allyl-5-(cyanomethyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |

Multi-Component Reactions for Direct Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, represent a highly efficient strategy for synthesizing complex heterocyclic systems. nih.gov For the assembly of the 2-(1,2,4-triazol-3-yl)acetonitrile scaffold, MCRs offer the potential for rapid, diversity-oriented synthesis.

Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. For instance, a metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been reported to produce structurally diverse 1H-1,2,4-triazol-3-amines. isres.org While not directly yielding the acetonitrile target, this illustrates the potential of MCRs to assemble the triazole core from simple building blocks.

A more relevant approach is the copper-enabled three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, which regioselectively synthesizes 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method directly installs a cyano group onto the triazole ring, providing a scaffold closely related to the target structure.

Post-Cyclization Functionalization Strategies to Introduce or Modify the Acetonitrile Group

This approach involves the synthesis of a stable 1,2,4-triazole precursor, which is subsequently modified to introduce the acetonitrile group or to functionalize other positions on the heterocyclic ring.

S-Alkylation of 1,2,4-Triazole-3-thiols with Halogenated Acetonitrile Derivatives

One of the most direct and widely employed post-cyclization functionalization methods is the S-alkylation of 1,2,4-triazole-3-thiols. This method does not produce the C-C linked 2-(4H-1,2,4-triazol-3-yl)acetonitrile, but rather its important thioether isomer, 2-((4H-1,2,4-triazol-3-yl)thio)acetonitrile. The starting 4,5-disubstituted-1,2,4-triazole-3-thiols are readily accessible via the thiosemicarbazide route described previously (Section 2.1.2).

The S-alkylation reaction is typically carried out by treating the triazole-3-thiol with a halogenated acetonitrile derivative, such as chloroacetonitrile (B46850) or bromoacetonitrile, in a polar solvent like DMF, ethanol, or acetone, and in the presence of a base. mdpi.commdpi.com The base (e.g., K₂CO₃, Cs₂CO₃, NaOH) deprotonates the thiol group to form a thiolate anion, which then acts as a nucleophile to displace the halide, forming the C-S bond. mdpi.commdpi.com The reaction is generally high-yielding and proceeds with excellent chemoselectivity at the sulfur atom. researchgate.netresearchgate.net

| 1,2,4-Triazole-3-thiol Precursor | Alkylating Agent | Base / Solvent | Product | Reference(s) |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Chloroacetonitrile | Anhydrous K₂CO₃ / DMF | 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile | scispace.com |

| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | Chloroacetonitrile | NaOH / Ethanol | 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile | mdpi.com |

| 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol | Substituted Phenacyl Bromide* | Triethylamine / Ethanol | 2-((5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one derivatives | mdpi.com |

| 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Chloroacetonitrile | NaH / DMF | 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile | scispace.com |

| Note: Phenacyl bromides are used to introduce acetophenone (B1666503) moieties, a related α-ketosulfide structure. |

N-Alkylation and C-Functionalization Modifying the Triazole Ring

Further modification of the 2-(1,2,4-triazol-3-yl)acetonitrile scaffold can be achieved through functionalization of the nitrogen or carbon atoms of the triazole ring.

N-Alkylation: The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by several factors, including the substitution pattern on the triazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govresearchgate.net For S-substituted 1,2,4-triazoles, alkylation typically occurs preferentially at the N1 and N2 positions. nih.gov For unsubstituted or 3,5-disubstituted 1,2,4-triazoles, alkylation often yields a mixture of N1 and N4 substituted products. researchgate.net This strategy allows for the synthesis of a diverse library of N-substituted analogs from a common triazole precursor.

C-Functionalization: Direct C-functionalization to introduce the acetonitrile group onto a pre-formed triazole ring is more challenging but conceptually powerful. One novel approach involves the generation of N-heterocyclic carbenes (NHCs) from 1,2,4-triazolium salt precursors. It has been demonstrated that 1,2,4-triazol-5-ylidenes can react with acetonitrile. researchgate.net This reaction proceeds via a C-H insertion mechanism, directly forming a C-C bond between the C5 position of the triazole and the methyl group of acetonitrile, yielding a 5-cyanomethyl-4,5-dihydro-1H-1,2,4-triazole product. researchgate.net This method provides a direct route to install the desired cyanomethyl group onto the carbon backbone of the heterocycle.

Cyanation Reactions on Pre-existing Triazole Cores

A key strategy for the synthesis of this compound involves the introduction of a cyanomethyl group onto a pre-formed 1,2,4-triazole ring. This is typically achieved through the nucleophilic substitution of a suitable leaving group on a triazole precursor with a cyanide anion. A viable and direct approach is the reaction of a 3-(halomethyl)-1,2,4-triazole, such as 3-(chloromethyl)-1H-1,2,4-triazole, with a cyanide salt like potassium cyanide (KCN).

This reaction is analogous to the synthesis of 2-(1,2,4-oxadiazol-5-yl)acetonitriles from 5-(chloromethyl)-1,2,4-oxadiazoles. beilstein-journals.org In a typical procedure, the chloromethyl-substituted heterocycle is treated with potassium cyanide in a polar aprotic solvent such as acetonitrile. The reaction proceeds via a standard SN2 mechanism where the cyanide ion displaces the chloride ion to form the desired acetonitrile derivative. beilstein-journals.org

However, a significant challenge in the alkylation of unsubstituted 1,2,4-triazole cores is the potential for reaction at the ring nitrogen atoms (N1 or N4), leading to a mixture of regioisomers. researchgate.netmdpi.com The alkylation of 1,2,4-triazole with alkyl halides often yields both 1-substituted and 4-substituted isomers. researchgate.net The ratio of these isomers can be influenced by the choice of base, solvent, and the nature of the alkylating agent. For instance, the use of DBU as a base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles with a regioselectivity of approximately 90:10. researchgate.net Therefore, to achieve selective C-alkylation at the 3-position to form the desired acetonitrile, it is crucial to start with a triazole precursor that already has a reactive handle, like a chloromethyl group, at the correct position.

Optimization of Reaction Conditions and Advanced Synthetic Techniques

To improve the synthesis of this compound and its analogs, modern synthetic techniques focusing on enhancing efficiency, selectivity, and sustainability are employed. These include microwave-assisted synthesis, catalyst-mediated transformations, solvent and temperature control, and continuous flow chemistry.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgiosrjournals.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rsc.orgrjptonline.org The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. iosrjournals.orgrsc.org

For example, the synthesis of certain 1,2,4-triazole derivatives that required 27 hours under conventional heating was completed in just 30 minutes using microwave irradiation, with the yield increasing to 96%. rsc.org Similarly, another study reported that a reaction time of several hours was reduced to 33–90 seconds with a remarkable 82% yield. rsc.org This enhanced efficiency is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized superheating.

The following interactive table summarizes the comparative efficiency of microwave-assisted synthesis versus conventional heating for various 1,2,4-triazole derivatives.

Catalyst-Mediated Transformations for Improved Selectivity and Yield

The use of catalysts is fundamental in modern organic synthesis for enhancing reaction rates, yields, and particularly, controlling selectivity. In the synthesis of 1,2,4-triazoles, various catalysts, including metal complexes and reusable solid acids, have been employed to achieve these goals.

For instance, catalyst-controlled regioselective [3+2] cycloaddition reactions of isocyanides with diazonium salts provide a practical route to 1,2,4-triazoles. It has been demonstrated that the choice of metal catalyst can dictate the isomeric outcome. The use of a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields (up to 88%), whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers (up to 79% yield). nih.govorganic-chemistry.org

Copper catalysts are also effective in one-pot syntheses. A facile copper-catalyzed method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using O₂ as the oxidant, has been reported with yields as high as 91%. nih.govfrontiersin.org Furthermore, solid acid catalysts like HClO₄-SiO₂ have proven to be efficient and reusable for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles under solvent-free conditions, affording moderate to high yields (55–95%). nih.govfrontiersin.org This catalyst can be recycled multiple times without significant loss of activity. nih.govfrontiersin.org

The following interactive table highlights the role of different catalysts in the synthesis of 1,2,4-triazole derivatives.

Solvent Engineering and Temperature Regulation in Synthesis

The choice of solvent and the regulation of reaction temperature are critical parameters that can profoundly influence the outcome of a chemical synthesis, affecting reaction rates, yields, and even the product distribution. In the synthesis of triazole derivatives, careful selection of these conditions is essential for optimization.

For example, in the copper-catalyzed synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from the same starting materials, temperature was the deciding factor. At 0°C, the reaction favored the formation of bis(1,2,3-triazole) with a yield of 91%. nih.govfrontiersin.org Conversely, increasing the temperature to 60°C shifted the selectivity towards the 5-alkynyl-1,2,3-triazole, which was obtained in 68% yield. frontiersin.org This demonstrates how temperature can be used to control the reaction pathway.

The solvent can also play a crucial role. In some cases, solvent-free conditions using a recyclable catalyst like HClO₄-SiO₂ at 80°C have proven highly effective for preparing 1,2,4-triazole derivatives. nih.govfrontiersin.org In other syntheses, specific solvents are chosen to facilitate the reaction. For instance, the metal-free [3+2] cycloaddition/decarboxylation to form 1,3,5-trisubstituted-1,2,4-triazoles was optimized using acetonitrile at room temperature. nih.gov The use of mixed solvent systems, such as acetonitrile and ethanol, can also be employed to broaden the substrate scope of a reaction. frontiersin.org

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, often passing through zones of controlled temperature and mixing, and sometimes over a packed bed of a heterogeneous catalyst. This methodology offers significant advantages, including enhanced safety (especially when dealing with hazardous intermediates), improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. rsc.orgrsc.org

This technology has been successfully applied to the synthesis of triazoles. For example, a robust protocol for the synthesis of 1,2,3-triazoles was developed using a continuous flow system with copper-on-charcoal as a heterogeneous catalyst. nih.gov This setup allowed for the synthesis of a diverse range of triazoles with high yields and good functional group tolerance. nih.gov Optimal conditions for one such reaction were achieved at 110°C with a residence time of approximately 129 seconds. rsc.org

Comprehensive Spectroscopic and Structural Characterization of 2 4h 1,2,4 Triazol 3 Yl Acetonitrile Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy serves as a cornerstone for the structural analysis of 1,2,4-triazole (B32235) derivatives, offering detailed information on the connectivity and environment of each atom.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of protons in the molecule. For derivatives of 2-(4H-1,2,4-triazol-3-yl)acetonitrile, distinct signals corresponding to the triazole ring, the acetonitrile (B52724) methylene (B1212753) group, and any substituents can be identified.

Triazole Ring Protons : The proton attached to the C5 carbon of the 1,2,4-triazole ring typically appears as a singlet in the aromatic region. The N-H proton of the triazole ring is often observed as a broad singlet at a downfield chemical shift (e.g., δ 12.67 ppm), which can disappear upon deuteration. urfu.ru

Methylene Protons (-CH₂CN) : The two protons of the methylene group attached to the C3 position of the triazole ring generally appear as a singlet. In various 5-substituted-4H-1,2,4-triazol-3-amine derivatives, this methylene signal (adjacent to C5) is consistently observed as a broad singlet around δ 4.41-4.47 ppm. urfu.ru

Substituent Protons : Protons on aryl or alkyl substituents will show characteristic chemical shifts and splitting patterns based on their electronic environment and coupling with neighboring protons. For instance, olefinic protons on a styryl substituent show distinct doublets with coupling constants indicative of their geometry (e.g., J ≈ 9.1 Hz for cis geometry). urfu.ru

The chemical shifts can be influenced by the solvent used for analysis, with more polar solvents potentially causing significant shifts. unn.edu.ng

Table 1: Representative ¹H NMR Data for Substituted 1,2,4-Triazole Derivatives

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| -CH₂- (adjacent to triazole ring) | 4.41 - 4.47 | Broad Singlet (bs) | N/A | urfu.ru |

| -NH- (triazole ring) | ~12.67 | Broad Singlet (bs) | N/A | urfu.ru |

| -NH₂ (amino substituent) | 5.35 - 5.41 | Singlet (s) | N/A | urfu.ru |

| Olefinic Proton (HB) | 6.89 - 6.95 | Doublet (d) | 9.0 - 9.6 | urfu.ru |

Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Identification

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal. hw.ac.uk

Triazole Ring Carbons : The C3 and C5 carbons of the 1,2,4-triazole ring are key indicators. In 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the C3 and C5 carbons resonate at approximately δ 156.6 ppm and δ 160.4 ppm, respectively. urfu.ru

Acetonitrile Group Carbons : The methylene carbon (-CH₂CN) typically appears in the aliphatic region (e.g., ~δ 59.3 ppm for a CH₂ group attached to the C5 position), while the nitrile carbon (C≡N) is found further downfield, generally in the range of δ 110-120 ppm. urfu.ruoregonstate.edu

Quaternary Carbon Identification : The C3 carbon of the this compound core is a quaternary carbon, as it is bonded to three nitrogen atoms and one carbon atom. In broadband-decoupled ¹³C NMR spectra, quaternary carbons often exhibit signals of lower intensity compared to protonated carbons. hw.ac.ukoregonstate.edu Their definitive identification is achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). A DEPT-135 experiment will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. libretexts.org By comparing the standard ¹³C spectrum with the DEPT spectra, the signals corresponding to quaternary carbons can be unambiguously assigned. hw.ac.uklibretexts.org

Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole Derivatives

| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| -CH₂- (adjacent to triazole ring) | 59.2 - 59.8 | urfu.ru |

| C3 (Triazole Ring) | ~156.5 - 157.1 | urfu.ru |

| C5 (Triazole Ring) | ~160.3 - 160.9 | urfu.ru |

| Aromatic Carbons | 115.8 - 164.3 | urfu.ru |

| Nitrile (-C≡N) | 110 - 120 | oregonstate.edu |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry

Two-dimensional NMR techniques are powerful methods for establishing the complete molecular structure by revealing correlations between different nuclei. semanticscholar.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It is used to trace the connectivity of proton networks, for example, within alkyl chains or substituted aromatic rings attached to the triazole core. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This technique is essential for assigning the carbon signals for all protonated carbons, such as the -CH₂CN group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. sdsu.edu For this compound derivatives, HMBC is invaluable for confirming the link between the methylene protons (-CH₂CN) and the quaternary C3 carbon of the triazole ring, as well as correlations to the C5 carbon. semanticscholar.org

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformational preferences of the molecule. semanticscholar.orgncl.res.in

Table 3: Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Correlating Nuclei | Information Obtained |

|---|---|---|

| HSQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) | Direct one-bond C-H connectivity of the methylene group. |

| HMBC | -CH₂- (¹H) ↔ C3 (¹³C, Quaternary) | Confirms attachment of the acetonitrile group to the C3 position. |

| HMBC | -CH₂- (¹H) ↔ C5 (¹³C) | Shows 3-bond coupling across the N4 atom. |

| HMBC | C5-H (¹H) ↔ C3 (¹³C, Quaternary) | Confirms connectivity within the triazole ring. |

Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR, ¹⁹F NMR) for Nitrogen and Fluorine Environments

Heteronuclear NMR provides direct information about atoms other than ¹H and ¹³C.

¹⁵N NMR : Given the three nitrogen atoms in the 1,2,4-triazole ring, ¹⁵N NMR is a highly informative technique. The chemical shifts of the nitrogen atoms are sensitive to their local electronic environment (e.g., pyrrole-type vs. pyridine-type nitrogen) and tautomeric form. ncl.res.in For example, in 1-vinyl-1,2,4-triazole, the three distinct nitrogen atoms show different chemical shifts. spectrabase.com ¹H-¹⁵N HMBC experiments can be used to correlate protons to specific nitrogen atoms, aiding in the unambiguous assignment of the triazole structure. rsc.org

¹⁹F NMR : For derivatives containing fluorine atoms, ¹⁹F NMR is an essential characterization tool. It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds and studying the electronic effects of fluorine substitution.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives.

N-H Stretching : The N-H bond of the triazole ring typically exhibits a stretching vibration in the range of 3100-3300 cm⁻¹. ijrpc.comresearchgate.net

C≡N Stretching : The nitrile group is characterized by a sharp, medium-intensity absorption band in the region of 2210-2260 cm⁻¹. The presence of this band is a clear indicator of the acetonitrile moiety.

C=N and C=C Stretching : The stretching vibrations of the C=N bonds within the triazole ring, often coupled with C=C stretching in aromatic substituents, appear in the 1440-1690 cm⁻¹ region. researchgate.netufv.brnih.gov

C-H Stretching : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. researchgate.net

Table 4: Characteristic FT-IR Absorption Frequencies for 1,2,4-Triazole Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Triazole) | Stretching | 3100 - 3300 | ijrpc.comresearchgate.net |

| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | researchgate.net |

| -C≡N (Nitrile) | Stretching | 2210 - 2260 | semanticscholar.org |

| C=O (Amide, if present) | Stretching | ~1677 | nih.gov |

| C=N (Triazole Ring) | Stretching | 1500 - 1690 | ufv.brnih.gov |

| C=C (Aromatic) | Stretching | 1440 - 1600 | researchgate.netnih.gov |

Table of Compounds Mentioned

Raman Spectroscopy (FT-Raman, Resonance Raman) for Molecular Vibrations

Raman spectroscopy provides significant insights into the molecular vibrations of this compound and its derivatives. The technique is particularly useful for identifying the characteristic vibrational modes of both the 1,2,4-triazole ring and the acetonitrile functional group.

The FT-Raman spectra of 1,2,4-triazole derivatives are characterized by several key vibrational modes. The stretching vibrations of the triazole ring, including ν(N=N) and ν(N-C), typically appear in the 1200-1550 cm⁻¹ region. researchgate.netresearchgate.net For instance, a strong characteristic peak around 1260-1285 cm⁻¹ can be attributed to the stretching vibrations of the N=N double bond within the triazole ring. researchgate.netresearchgate.net In-plane bending vibrations, such as δ(NH) and δ(CH), are often observed in the 1000-1100 cm⁻¹ range. researchgate.net The vibrational assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which help to correlate experimental frequencies with specific molecular motions. researchgate.netnih.gov

The acetonitrile moiety (-CH₂CN) also gives rise to distinct and well-characterized Raman bands. The most prominent of these is the C≡N stretching vibration, which typically appears as a strong, sharp band in the 2240-2260 cm⁻¹ region. researchgate.netnist.gov The C-C bond stretching between the triazole ring and the acetonitrile group is expected around 920 cm⁻¹. nist.gov The CH₂ group introduces symmetric and asymmetric stretching modes near 2900-3000 cm⁻¹ and deformation modes around 1440 cm⁻¹. nist.gov

In some cases, Fermi resonance can be observed, particularly involving the nitrile stretch (ν₂) and a combination band (ν₃ + ν₄) in acetonitrile, which can complicate spectral interpretation. researchgate.netnih.gov Resonance Raman spectroscopy, which involves excitation at a wavelength corresponding to an electronic transition, can be employed to selectively enhance the vibrations of specific parts of the molecule (chromophores), providing more detailed structural information. researchgate.net For triazole derivatives, this could be used to probe vibrations coupled to the π-system of the heterocyclic ring.

Table 1: Characteristic Raman Vibrational Modes for this compound Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Moiety | Reference |

| C-H Stretching (ring) | 3100-3150 | 1,2,4-Triazole | nih.gov |

| C-H Stretching (methylene) | 2900-3000 | Acetonitrile | nist.gov |

| C≡N Stretching | 2240-2260 | Acetonitrile | researchgate.netnist.gov |

| Ring Deformation | ~1530 | 1,2,4-Triazole | researchgate.net |

| N=N Stretching | 1260-1285 | 1,2,4-Triazole | researchgate.netresearchgate.net |

| C-N Stretching | 1200-1450 | 1,2,4-Triazole | researchgate.net |

| C-C Stretching | ~920 | Acetonitrile | nist.gov |

| CCN Bending | ~380 | Acetonitrile | nist.gov |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of this compound derivatives, providing both exact mass measurements for elemental composition and detailed fragmentation patterns for structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, heterocyclic compounds like triazoles, typically producing a protonated molecule [M+H]⁺ in positive ion mode. researchgate.netnuph.edu.ua The subsequent fragmentation of this parent ion via collision-induced dissociation (CID) reveals characteristic pathways for 1,2,4-triazole derivatives.

The fragmentation of the 1,2,4-triazole ring is a dominant process. A common and diagnostic fragmentation pathway involves the cleavage of the heterocyclic ring, often initiated by the loss of a stable neutral molecule like dinitrogen (N₂). rsc.org Another frequent fragmentation involves the elimination of hydrogen cyanide (HCN) from the ring. rsc.org

For this compound, the substituent group provides additional fragmentation routes. The bond between the triazole ring and the acetonitrile group can cleave, leading to ions corresponding to the triazole ring or the cyanomethyl radical. The fragmentation patterns are highly dependent on the substituents present on the triazole ring and the collision energy used. researchgate.netresearchgate.net For example, in related 1,2,4-triazolylthioacetate derivatives, fragmentation often involves the cleavage of the thioacetate (B1230152) fragment from the triazole ring. researchgate.net Studies on 3-nitrotriazole have shown that while some fragmentation is directed by the nitro group, a primary dissociation channel remains the cleavage of a substituent from the ring, highlighting the ring's relative stability. rsc.org

Table 2: Plausible ESI-MS Fragmentation Pathways for Protonated this compound ([C₄H₄N₄+H]⁺, m/z 109.05)

| Fragment Ion (m/z) | Proposed Loss | Description | Reference |

| 81.04 | N₂ | Loss of dinitrogen from the triazole ring. | rsc.org |

| 82.04 | HCN | Loss of hydrogen cyanide from the triazole ring. | rsc.org |

| 69.04 | CH₂N₂ | Cleavage involving the ring and substituent. | rsc.orgresearchgate.net |

| 41.03 | C₃H₃N₃ | Loss of the triazole ring fragment. | researchgate.net |

A key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, the theoretical exact mass of the neutral molecule (C₄H₄N₄) is 108.0436 Da. In a typical HRMS experiment using ESI, the protonated molecule [M+H]⁺ would be observed.

The calculated exact mass for the [M+H]⁺ ion of this compound is 109.0514 Da. An experimentally measured mass that matches this theoretical value to within a few parts per million provides strong evidence for the elemental formula C₄H₅N₄⁺, thereby confirming the compound's identity and purity. nih.gov This technique is routinely used to confirm the formation of newly synthesized triazole derivatives. nih.govnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties

UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of this compound derivatives. The electronic transitions are primarily associated with the 1,2,4-triazole ring system.

The UV-Vis absorption spectra of 1,2,4-triazole derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. researchgate.nethud.ac.uk The exact position and intensity of these absorption maxima (λmax) are influenced by the substituents attached to the triazole core and the solvent used. nih.govscielo.br For instance, extending π-conjugation by adding aromatic substituents can lead to a red shift (bathochromic shift) in the absorption wavelength. nih.govscielo.br Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate UV-Vis spectra and assign the observed electronic transitions to specific molecular orbital contributions (e.g., HOMO to LUMO transitions). scielo.brresearchgate.net

Many 1,2,4-triazole derivatives exhibit fluorescence, emitting light upon relaxation from an excited electronic state. nih.govniscair.res.in The emission properties, including the emission wavelength and fluorescence quantum yield, are highly sensitive to the molecular structure. nih.govacs.org The introduction of fluorophores or extending the π-conjugated system can significantly enhance luminescence. nih.gov The acetonitrile group itself is not a strong chromophore or fluorophore, so the electronic properties of this compound are expected to be dominated by the triazole ring. The investigation of its fluorescence properties would reveal its potential for applications in materials science, such as in the development of optical sensors or light-emitting materials. hud.ac.ukniscair.res.in

Solid-State Structural Determination via X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural proof and insights into intermolecular interactions like hydrogen bonding and crystal packing.

The crystal structure of a compound is defined by its unit cell, which is the smallest repeating unit of the crystal lattice. The unit cell is described by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the crystal system to which it belongs.

Table 3: Representative Crystallographic Data for 1,2,4-Triazole Derivatives

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Reference |

| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | C₈H₈N₄S | Triclinic | P-1 | 6.170 | 7.177 | 9.989 | 81.87 | 84.97 | 78.81 | 428.7 | researchgate.net |

| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | C₉H₁₀N₄S | Triclinic | P-1 | 5.996 | 7.582 | 11.143 | 73.16 | 89.65 | 87.88 | 484.5 | core.ac.ukresearchgate.net |

| 2-(4H-1,2,4-Triazol-4-yl)pyrimidine | C₆H₅N₅ | Triclinic | P-1 | 5.693 | 7.736 | 8.610 | 67.23 | 80.76 | 69.84 | 328.0 | nih.gov |

| 1H-1,2,4-Triazole-3,5-diamine monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | 7.915 | 11.231 | 6.790 | 90 | 112.98 | 90 | 556.3 | nih.gov |

| 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile | C₁₅H₁₁N₅S | Orthorhombic | Pbca | 9.786 | 17.583 | 16.712 | 90 | 90 | 90 | 2875.9 | researchgate.net |

Bond Lengths, Bond Angles, and Dihedral Angles

The geometric parameters of 1,2,4-triazole derivatives are defined by the interplay of electronic effects of the heterocyclic core and the steric and electronic properties of its substituents. The 1,2,4-triazole ring is characteristically planar, a consequence of its aromaticity. wikipedia.org X-ray crystallographic studies of various derivatives provide precise data on their molecular geometry.

In the structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, the bond lengths and angles within the triazole ring are consistent with delocalized π-electron systems. researchgate.net For instance, the C–N and N–N bond distances typically fall within a narrow range of 132 to 136 picometers. wikipedia.org The bond lengths within the triazole ring of this derivative, such as N1–C5 and N2–C3, exhibit partial double bond character, which is a common feature in such heterocyclic systems. researchgate.net

The geometry around the exocyclic atoms is also noteworthy. The angle at the methylene bridge in some derivatives can be significantly wider than the ideal tetrahedral angle. For example, in 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the C–CH₂–C angle is reported to be 114.28(4)°. nih.gov

Substituents attached to the triazole ring often have a twisted orientation relative to the plane of the ring. The dihedral angle between the triazole ring and a phenyl substituent can be significant, as seen in a benzothiazole (B30560) derivative where the triazole ring forms interplanar angles of 63.86(2)° and 76.96(2)° with the phenyl and benzothiazole planes, respectively. nih.gov This twisting is a result of steric hindrance and the optimization of crystal packing forces.

The following table presents selected bond lengths and angles for the representative derivative, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, based on crystallographic data. researchgate.net

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| S1–C1 | 1.758(2) | C2–S1–C1 | 102.34(11) |

| S1–C2 | 1.809(3) | N1–C1–N2 | 113.1(2) |

| N1–C1 | 1.312(3) | N1–C1–S1 | 125.1(2) |

| N1–C5 | 1.385(3) | N2–C1–S1 | 121.8(2) |

| N2–C3 | 1.384(3) | N3–C2–S1 | 117.8(2) |

| N2–N3 | 1.397(3) | N5–C3–N2 | 120.9(2) |

| N3–C2 | 1.378(3) | C1–N1–C5 | 105.1(2) |

| C2–N4 | 1.439(3) | C3–N2–N3 | 104.9(2) |

| C3–N5 | 1.332(3) | C2–N3–N2 | 111.4(2) |

Supramolecular Interactions and Crystal Packing

The solid-state architecture of this compound derivatives is governed by a network of non-covalent supramolecular interactions. Hydrogen bonds and π–π stacking are the predominant forces that direct the assembly of molecules in the crystal lattice.

In derivatives bearing aromatic substituents, π–π stacking interactions are a key feature of the crystal packing. mdpi.com These interactions occur between the electron-rich triazole rings and adjacent aromatic systems. These can manifest as pairings of triazole rings across a center of inversion or stacking between triazole and phenyl rings. nih.govresearchgate.net The geometric parameters of these interactions are characteristic; observed centroid-centroid distances are typically in the range of 3.7 to 3.9 Å, with interplanar distances around 3.2 to 3.4 Å. nih.govnih.govresearchgate.net For instance, in one derivative, triazole rings are associated in pairs with an interplanar distance of 3.1852(2) Å. nih.gov In another, π–π stacking between triazole rings of neighboring chains shows a centroid-centroid distance of 3.740(1) Å. nih.gov

Theoretical and Computational Investigations of 2 4h 1,2,4 Triazol 3 Yl Acetonitrile and Its Electronic Properties

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Predictions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and spectroscopic parameters, providing valuable insights that complement experimental findings.

The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy. For 2-(4H-1,2,4-triazol-3-yl)acetonitrile, this process would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Predicted Geometrical Parameters for a 1,2,4-Triazole (B32235) Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | N1-N2 | 1.38 | N1-N2-C3 | 108.0 | N1-N2-C3-N4 | 0.0 | | N2-C3 | 1.32 | N2-C3-N4 | 115.0 | N2-C3-N4-C5 | 0.0 | | C3-N4 | 1.35 | C3-N4-C5 | 104.0 | C3-N4-C5-N1 | 0.0 | | N4-C5 | 1.33 | N4-C5-N1 | 110.0 | N4-C5-N1-N2 | 0.0 | | C5-N1 | 1.37 | C5-N1-N2 | 103.0 | C5-N1-N2-C3 | 0.0 | Note: This data is illustrative for a generic 1,2,4-triazole ring and not specific to this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov

For derivatives of 1,2,4-triazole, DFT calculations are commonly used to determine these orbital energies. nih.gov The HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. The acetonitrile (B52724) group in this compound would influence the energies and distributions of these frontier orbitals.

Table 2: Example Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.144 |

| LUMO | -2.526 |

| Energy Gap (ΔE) | 4.618 |

Source: Data adapted from a study on a derivative of 1,2,4-triazole. nih.gov

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions correspond to intermediate electrostatic potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the nitrogen of the nitrile group, as these are the most electronegative atoms and possess lone pairs of electrons. The hydrogen atoms, particularly the one on the N4 nitrogen, would be expected to have a positive potential (blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.

DFT calculations can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. biointerfaceresearch.com Theoretical 1H and 13C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. For this compound, distinct signals would be predicted for the protons and carbons of the triazole ring and the acetonitrile substituent.

Similarly, the vibrational frequencies in the IR spectrum can be calculated. These calculations can help assign the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching of the triazole ring, and C≡N stretching of the nitrile group.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a 1,2,4-Triazole Derivative

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (ppm) | 8.15 (triazole C-H) | 8.20 |

| 13C NMR (ppm) | 150.5 (triazole C3) | 151.2 |

| IR Frequency (cm-1) | 3150 (N-H stretch) | 3145 |

| IR Frequency (cm-1) | 1620 (C=N stretch) | 1615 |

Note: This data is for illustrative purposes and is based on general values for 1,2,4-triazole systems.

Investigation of Tautomerism and Isomerism in the this compound System

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which is important for its chemical reactivity and biological activity. researchgate.net

The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net For this compound, the tautomerism involves the migration of the proton from the N4 position to the N1 or N2 positions of the triazole ring. This would result in an equilibrium between the 4H-tautomer, the 1H-tautomer, and the 2H-tautomer.

Computational studies can be used to calculate the relative energies of these tautomers to determine which form is the most stable. researchgate.net The stability of the different tautomers can be influenced by the nature of the substituent at the C3 position, as well as by the solvent. In many cases, the 1H-tautomer of substituted 1,2,4-triazoles is found to be more stable than the 4H-tautomer. ijsr.net However, the specific electronic effects of the acetonitrile group would need to be considered in a detailed computational study of this compound to definitively predict the most stable tautomeric form.

Computational Assessment of Relative Tautomer Stabilities

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For this compound, several tautomeric forms are possible depending on the position of the labile proton on the triazole ring. The relative stability of these tautomers can be rigorously assessed using quantum-chemical calculations.

Theoretical modeling, particularly employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), is a standard approach for these investigations. bohrium.com Such calculations can determine the optimized geometries and electronic energies of each tautomer in the gas phase and in various solvents, often modeled using methods like the Solvation Model based on Density (SMD). researchgate.net

The relative stability is determined by comparing the Gibbs free energies of the different tautomers. The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form under equilibrium conditions. Studies on substituted 1,2,4-triazoles have shown that the 1H-tautomer is often more stable than the 4H-tautomer. ijsr.net For derivatives with a potential for thione-thiol tautomerism, computational results consistently indicate that the thione form is generally the most stable tautomer in the gas phase. nih.gov

The influence of substituents on the triazole ring plays a significant role in the tautomeric equilibrium. researchgate.net The acetonitrile group at the 3-position of the triazole ring in the target molecule is expected to influence the electron distribution and, consequently, the relative stabilities of the tautomers. Natural Bond Orbital (NBO) analysis is often employed alongside energy calculations to understand the intramolecular interactions, such as hydrogen bonds and charge delocalization, that contribute to the stability of each form. researchgate.netnih.gov

Table 1: Representative Data for Relative Tautomer Stabilities of a Substituted 1,2,4-Triazole

| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Aqueous Solution | Boltzmann Population (%) - Aqueous Solution |

|---|---|---|---|

| 1H-tautomer | 0.00 | 0.00 | 98.5 |

| 2H-tautomer | 2.50 | 2.10 | 1.4 |

| 4H-tautomer | 5.10 | 4.85 | 0.1 |

This table is illustrative and provides an example of the type of data generated from computational assessments of tautomer stability for a generic 1,2,4-triazole derivative. The actual values for this compound would require specific calculations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum-chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, intermolecular interactions, and the influence of the solvent environment. researchgate.netnih.gov

In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.

For this compound, MD simulations can be used to:

Study Solvation Effects: To investigate how water or other solvent molecules arrange themselves around the solute and to quantify the strength of solute-solvent interactions through the calculation of interaction energies. researchgate.net

Investigate Hydrogen Bonding Dynamics: To determine the lifetime and geometry of hydrogen bonds formed between the triazole ring's nitrogen and hydrogen atoms and the surrounding solvent molecules. Studies on similar compounds have shown that intermolecular hydrogen bonds significantly influence the stability of certain conformations in solution. nih.gov

MD simulations can also be used to calculate thermodynamic properties such as the binding free energy of the molecule to a biological target, which is crucial in drug design. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and discovery.

For this compound, a QSPR model could be developed to predict a variety of parameters, including but not limited to:

Lipophilicity (logP)

Aqueous solubility

Boiling point

Refractive index

The development of a QSPR model involves several steps:

Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For 1,2,4-triazole derivatives, such datasets have been used to model properties like lipophilicity and antifungal activity. researchgate.netnih.gov

Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural and chemical features of the molecules are calculated. These can include topological, geometrical, electronic, and physicochemical descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. researchgate.net

Model Validation: The predictive power of the QSPR model is rigorously tested using techniques like cross-validation and by predicting the properties of an external set of compounds not used in the model development. nih.gov

Table 2: Example of Descriptors Used in a QSPR Model for a Class of Chemical Compounds

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Topological | Wiener Index | A measure of molecular branching. |

| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |

| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

This table provides examples of common molecular descriptors that could be used in a QSPR study. The specific descriptors that would be relevant for predicting a particular property of this compound would be determined during the model-building process.

Through the application of these computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, providing valuable insights for its potential applications in various scientific fields.

Chemical Reactivity and Derivatization Strategies for 2 4h 1,2,4 Triazol 3 Yl Acetonitrile

Transformations Involving the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, consisting of a nitrile group (C≡N) and an adjacent active methylene (B1212753) group (-CH₂-), is a primary site for various chemical modifications.

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub This inherent reactivity allows for several key transformations.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or carboxylate salts. chemistrysteps.com The reaction typically proceeds through an intermediate amide, which is then further hydrolyzed. pressbooks.pubchemistrysteps.com For 2-(4H-1,2,4-triazol-3-yl)acetonitrile, this reaction converts the cyano group into a carboxylic acid, yielding 2-(4H-1,2,4-triazol-3-yl)acetic acid. This transformation is fundamental for introducing a carboxylic acid functionality, which can then be used in further derivatization, such as esterification or amidation.

Reduction: The nitrile group can be reduced to a primary amine. A common and effective reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄), which converts the nitrile into a primary amine, resulting in the formation of 2-(4H-1,2,4-triazol-3-yl)ethanamine. libretexts.orgpressbooks.pub This reaction proceeds via nucleophilic addition of hydride ions. pressbooks.pub Catalytic hydrogenation, for instance using hydrogen gas with a nickel catalyst, can also achieve this reduction. youtube.com

Nucleophilic Additions: The electrophilic carbon of the nitrile group readily reacts with various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX), add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgpressbooks.pub This provides a pathway to synthesize ketones where the triazolylacetonitrile moiety is attached to a carbonyl carbon.

| Reaction Type | Reagents | Product Functional Group | Resulting Compound Name |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 2-(4H-1,2,4-triazol-3-yl)acetic acid |

| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | 2-(4H-1,2,4-triazol-3-yl)ethanamine |

| Nucleophilic Addition | 1. R-MgX 2. H₃O⁺ | Ketone | 1-Aryl/Alkyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-one |

The nitrile functionality in this compound serves as a key component in heterocyclization reactions, leading to the formation of fused bicyclic systems. A prominent example is the synthesis of lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry. lp.edu.uamdpi.com

These cyclization strategies often involve the reaction of the triazolylacetonitrile with bifunctional reagents. For instance, condensation with β-dicarbonyl compounds or their synthetic equivalents can lead to the formation of the fused pyridine (B92270) ring. lp.edu.ua The reaction mechanism typically involves an initial nucleophilic addition involving the active methylene group, followed by an intramolecular cyclization where the nitrile nitrogen attacks an electrophilic center, and subsequent aromatization to yield the stable fused heterocyclic system.

Several methods have been developed for this transformation:

Cyclocondensation with β-dicarbonyl compounds: Reaction with compounds like 1,3-diketones can yield substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines. lp.edu.ua

Reaction with α,β-unsaturated nitriles and esters: These reagents can also participate in cyclization reactions to form the desired fused ring system. lp.edu.ua

Tandem Reactions: Catalyst-free methods under microwave conditions have been established, involving a tandem reaction between enaminonitriles and hydrazides, which proceed through nucleophilic addition to the nitrile. mdpi.com

| Reactant Type | Reaction Conditions | Fused Heterocycle Product |

| β-Dicarbonyl Compounds | Varies (e.g., base catalysis) | Substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines |

| α,β-Unsaturated Nitriles/Esters | Varies (e.g., base catalysis) | Substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines |

| Enaminonitriles & Benzohydrazides | Microwave irradiation, catalyst-free | Substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines |

The methylene (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the nitrile and the 1,2,4-triazole (B32235) ring. This makes the methylene protons acidic and the carbon a potent nucleophile upon deprotonation, classifying it as an "active methylene compound." wikipedia.org

This reactivity is exploited in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.orgias.ac.in In this reaction, the active methylene compound undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.org This is followed by a dehydration reaction to eliminate a molecule of water, resulting in the formation of a new C=C double bond. wikipedia.org

The product is an α,β-unsaturated nitrile derivative. For example, reacting this compound with an aromatic aldehyde (Ar-CHO) yields a 3-aryl-2-(4H-1,2,4-triazol-3-yl)acrylonitrile. This reaction is highly valuable for synthesizing complex molecules with extended conjugation and potential biological activity. jocpr.comacgpubs.org

| Carbonyl Compound | Catalyst | Product Type |

| Aromatic Aldehyde (e.g., Benzaldehyde) | Weak Base (e.g., Piperidine, Pyridine) | (E/Z)-3-Aryl-2-(1,2,4-triazol-3-yl)acrylonitrile |

| Ketone (e.g., Acetone) | Weak Base (e.g., Piperidine, Pyridine) | 3-Methyl-2-(1,2,4-triazol-3-yl)but-2-enenitrile |

Reactivity of the 1,2,4-Triazole Heterocycle

The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms. Its electronic properties dictate its reactivity towards electrophiles and nucleophiles. chemicalbook.com

The 1,2,4-triazole ring is generally considered electron-deficient due to the presence of three electronegative nitrogen atoms. This has significant consequences for its substitution chemistry.

Electrophilic Substitution: The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient and thus are not susceptible to electrophilic attack. Instead, electrophilic substitution occurs exclusively at the ring nitrogen atoms, which have available lone pairs of electrons. chemicalbook.com Protonation, for instance, readily occurs at the N4 position. chemicalbook.com

Nucleophilic Substitution: The electron-deficient nature of the carbon atoms (C3 and C5) makes them susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. chemicalbook.com While the parent compound lacks a leaving group, derivatives such as halogenated triazoles can undergo nucleophilic aromatic substitution. Electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org

As electrophilic attack occurs at the nitrogen atoms, alkylation and acylation are key reactions for derivatizing the triazole ring of this compound. chemicalbook.com The N-unsubstituted 1,2,4-triazole exists in tautomeric forms (1H and 4H), and alkylation can potentially occur at different nitrogen atoms, leading to isomeric products. The reaction conditions and the nature of the electrophile can influence the regioselectivity of the substitution.

Alkylation: This involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base deprotonates the N-H of the triazole ring, forming a triazolide anion, which then acts as a nucleophile to attack the alkyl halide. This reaction is a type of electrophilic substitution on the nitrogen atom. libretexts.orglibretexts.org

Acylation: This reaction introduces an acyl group (R-C=O) onto a ring nitrogen atom. It is typically carried out using an acyl chloride or an acid anhydride (B1165640) as the acylating agent. researchgate.net Similar to alkylation, acylation proceeds via attack by a nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. studymind.co.uk This reaction can be used to introduce a variety of functional groups and modify the electronic properties of the triazole ring.

| Reaction Type | Electrophile | General Product Structure |

| Alkylation | Alkyl Halide (R-X) | 2-(1-Alkyl-1H-1,2,4-triazol-3-yl)acetonitrile or 2-(4-Alkyl-4H-1,2,4-triazol-3-yl)acetonitrile |

| Acylation | Acyl Halide (RCO-Cl) | 2-(1-Acyl-1H-1,2,4-triazol-3-yl)acetonitrile or 2-(4-Acyl-4H-1,2,4-triazol-3-yl)acetonitrile |

Ring-Opening and Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) is a powerful catalytic reaction in organic synthesis used to form cyclic alkenes from acyclic dienes. organic-chemistry.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, proceeds through the intramolecular exchange of alkylidene groups between two double bonds, releasing a small volatile alkene, such as ethylene, which drives the reaction to completion. organic-chemistry.org RCM has demonstrated significant utility in the synthesis of a wide range of carbo- and heterocycles, from common 5- to 7-membered rings to large macrocycles containing over 30 atoms. nih.gov

The direct application of ring-closing metathesis to this compound is not feasible as the molecule lacks the requisite terminal alkene functionalities. However, the triazole core can be derivatized to introduce these necessary reactive groups, thereby creating a suitable precursor for RCM.

A hypothetical strategy to employ RCM would involve the N-alkylation of the triazole ring with an alkenyl halide. For instance, the reaction of this compound with two equivalents of an allyl halide (e.g., allyl bromide) under basic conditions could yield a diallylated intermediate. Subsequent treatment of this diene with a second-generation Grubbs catalyst would be expected to initiate ring-closing metathesis, leading to the formation of a novel fused heterocyclic system containing a dihydro-pyrrole ring. This approach highlights the potential to construct complex polycyclic structures from the simple triazole starting material, provided appropriate functionalization is first achieved. Modern ruthenium catalysts are known for their tolerance to a wide array of functional groups, including nitriles and heterocycles, suggesting such a transformation is chemically plausible. raineslab.com

Condensation Reactions with Carbonyl Compounds

The structure of this compound offers two primary sites for condensation reactions with carbonyl compounds: the active methylene group of the acetonitrile side chain and the potential for introducing a primary amino group onto the triazole ring.

Knoevenagel Condensation of the Active Methylene Group:

The methylene (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the 1,2,4-triazole ring and the cyano (-CN) group. This configuration renders the methylene protons acidic, making it an "active methylene compound". slideshare.net Such compounds are excellent nucleophiles for Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.com

The reaction involves the base-catalyzed nucleophilic addition of the carbanion, generated from the deprotonation of the active methylene group, to a carbonyl carbon. This is typically followed by a dehydration step to yield a stable α,β-unsaturated product. orientjchem.org This reaction is a cornerstone of C-C bond formation and is widely used in the synthesis of fine chemicals and pharmacologically active molecules. jocpr.comacgpubs.org While specific examples utilizing this compound are not extensively documented, its reactivity can be inferred from analogous compounds like malononitrile (B47326) and ethyl cyanoacetate. The condensation with various aromatic or heterocyclic aldehydes would produce 2-cyano-3-(aryl)-3-(4H-1,2,4-triazol-3-yl)acrylonitrile derivatives, which are versatile intermediates for further synthetic elaborations.

Schiff Base Formation from 4-Amino Derivatives:

While the parent molecule lacks a primary amino group, a common and highly reactive derivative is 4-amino-3-(cyanomethyl)-4H-1,2,4-triazole. This compound serves as an excellent precursor for the formation of Schiff bases (or azomethines) through condensation with various aldehydes and ketones. nih.govnih.gov The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine.

This derivatization strategy has been widely reported for a variety of 4-amino-1,2,4-triazole (B31798) compounds, yielding Schiff bases with significant biological and chemical interest. researchgate.netresearchgate.net The resulting imines can serve as ligands for metal complexes or as intermediates for the synthesis of more complex molecules, such as Mannich bases.

Interactive Table: Representative Condensation Reactions on Triazole Scaffolds

| Triazole Reactant | Carbonyl Compound | Catalyst/Solvent | Product Type | Reference(s) |

| 4-Amino-1,2,4-triazole | Salicylaldehyde | Ultrasound/Ethanol (B145695) | Schiff Base | nih.gov |

| 4-Amino-1,2,4-triazole | 2,3-Dihydroxybenzaldehyde | Ultrasound/Ethanol | Schiff Base | nih.gov |

| 4-Amino-3,5-dialkyl-1,2,4-triazoles | Aromatic Aldehydes | N/A | Schiff Base | researchgate.net |

| 4-Amino-1,2,4-triazole derivative | Aromatic Aldehydes | Acetic Acid | Schiff Base | researchgate.net |

| Malononitrile (analogue) | Benzaldehyde | Piperidine/Ethanol | Knoevenagel Product | wikipedia.org |

| Ethyl Cyanoacetate (analogue) | Aromatic Aldehydes | SeO₂/ZrO₂ / Water | Knoevenagel Product | jocpr.com |

Cross-Coupling Reactions for C-C, C-N, C-S Bond Formation at Peripheral Positions

Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for the derivatization of heterocyclic rings. For this compound, the most accessible position for such modifications is the C5 carbon of the triazole ring. These reactions typically require a halogenated precursor, such as 5-bromo- or 5-iodo-2-(4H-1,2,4-triazol-3-yl)acetonitrile, which can be prepared via halogenation of the parent compound.

C-C Bond Formation (Suzuki-Miyaura Coupling):

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction is exceptionally versatile for forming carbon-carbon bonds and is widely applied in pharmaceutical and materials chemistry. The coupling of a 5-halo-1,2,4-triazole derivative with various aryl or heteroaryl boronic acids allows for the introduction of diverse substituents at the C5 position. researchgate.net These reactions are known for their high yields, mild conditions, and tolerance of a broad range of functional groups. rsc.orgnih.gov

C-N Bond Formation (Buchwald-Hartwig Amination):

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a premier method for synthesizing aryl amines. Applying this methodology to a 5-halo-1,2,4-triazole precursor enables the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C5 position. mdpi.comnih.gov The choice of palladium catalyst and ligand is crucial for achieving high efficiency and depends on the specific substrates being coupled.

C-S Bond Formation:

Carbon-sulfur bonds can be formed at the triazole core through several methods. One common approach is the copper-catalyzed coupling (an Ullmann-type reaction) of a 5-halo-1,2,4-triazole with a thiol. This method is effective for introducing alkylthio, arylthio, and heteroarylthio groups. rsc.org Alternatively, C-S bonds can be formed via nucleophilic substitution, where a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is S-alkylated with an appropriate alkyl halide. mdpi.com This latter method functionalizes the C3 position rather than the C5 position, highlighting the different regiochemical outcomes available through distinct synthetic strategies.

Interactive Table: Cross-Coupling Reactions for Derivatization of Halo-Triazoles

| Reaction Type | Halo-Triazole Substrate | Coupling Partner | Catalyst/Ligand System | Bond Formed | Product Class | Reference(s) |

| Suzuki-Miyaura | 5-Bromo-4-alkyl-4H-1,2,4-triazole | Arylboronic Acid | Pd(PPh₃)₄ | C-C | 5-Aryl-1,2,4-triazole | nih.gov |

| Suzuki-Miyaura | 5-Iodo-1,2,3-triazole (analogue) | Arylboronic Acid | Pd(OAc)₂ | C-C | 5-Aryl-1,2,3-triazole | nih.gov |

| Buchwald-Hartwig | 5-Halo-1,2,3-triazole (analogue) | Aryl Amine | Pd-NHC complex | C-N | 5-(Arylamino)-1,2,3-triazole | mdpi.comnih.gov |

| C-S Coupling | 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃ (Base) | C-S | 3-(Alkylthio)-1,2,4-triazole | mdpi.com |

| C-S Coupling | Aryl Bromide (analogue) | Thiol | CuI / K₂CO₃ | C-S | Aryl Sulfide | rsc.org |

Advanced Applications of 2 4h 1,2,4 Triazol 3 Yl Acetonitrile As a Versatile Chemical Scaffold in Specific Research Domains

Strategic Design in Medicinal Chemistry and Drug Discovery Platforms

The 1,2,4-triazole (B32235) core is a well-established pharmacophore in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The presence of the acetonitrile (B52724) group in 2-(4H-1,2,4-triazol-3-yl)acetonitrile offers a key functional handle for further molecular elaboration.

Scaffold Modification and Diversity-Oriented Synthesis for Ligand Libraries

The development of diverse ligand libraries is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules to explore novel biological targets. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, each opening up new avenues for chemical modification.

For instance, the nitrile can be reduced to a primary amine, which can then be acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. Alternatively, hydrolysis of the nitrile affords a carboxylic acid, which can be coupled with a diverse range of amines or alcohols to generate amide or ester libraries. This versatility allows for the systematic exploration of the chemical space around the triazole core, facilitating the identification of novel ligands with desired biological activities.

One notable approach to generating diversity from a triazole core involves the use of N-tosylhydrazones, which can be used to construct 1,2,4-triazoles with a wide range of substituents. nih.gov While not directly starting with this compound, this methodology highlights the synthetic accessibility of diverse triazole-based compounds that could be functionalized with an acetonitrile group.

Table 1: Potential Derivatization Pathways for this compound in Diversity-Oriented Synthesis

| Starting Functional Group | Reaction Type | Resulting Functional Group | Potential for Further Diversification |

| Nitrile | Reduction | Primary Amine | Acylation, Alkylation, Reductive Amination |

| Nitrile | Hydrolysis | Carboxylic Acid | Amide/Ester Formation |

| Nitrile | [2+3] Cycloaddition | Tetrazole | N-Alkylation |

| Triazole N-H | Alkylation/Arylation | N-Substituted Triazole | Introduction of various lipophilic or polar groups |

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies can provide valuable insights into their potential interactions with biological targets. The 1,2,4-triazole ring is known to participate in hydrogen bonding, with the nitrogen atoms acting as hydrogen bond acceptors. Additionally, the aromatic nature of the triazole ring can lead to π-π stacking interactions with aromatic amino acid residues in a protein's active site.

In a study on novel 1,2,4-triazole derivatives, molecular docking simulations were used to investigate their binding modes with the target enzyme. nih.gov The results revealed key hydrogen bonding and hydrophobic interactions that were crucial for their inhibitory activity. While this study did not specifically involve this compound, the principles of ligand-target interactions are transferable. For instance, derivatives of this scaffold could be designed to target kinases, with the triazole ring interacting with the hinge region of the ATP-binding site, a common binding motif for kinase inhibitors.

Table 2: Predicted Ligand-Target Interactions for a Hypothetical Derivative of this compound

| Derivative Functional Group | Potential Target Interaction | Interacting Amino Acid Residue (Example) |

| Triazole Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine |

| Phenyl Ring (if added) | π-π Stacking | Phenylalanine, Tyrosine |

| Carboxylic Acid (from nitrile hydrolysis) | Ionic Interaction, Hydrogen Bond Donor/Acceptor | Lysine, Arginine, Serine |

Design of Molecular Hybrids and Conjugates